molecular formula C11H19BrO3 B14425107 Methyl 8-bromo-9-oxodecanoate CAS No. 85060-83-9

Methyl 8-bromo-9-oxodecanoate

Cat. No.: B14425107
CAS No.: 85060-83-9
M. Wt: 279.17 g/mol
InChI Key: QYVGRDGIQSWYGX-UHFFFAOYSA-N
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Description

Methyl 8-bromo-9-oxodecanoate is a synthetic brominated methyl ester characterized by a ten-carbon chain with a ketone group at position 9 and a bromine substituent at position 7. The bromine atom and ketone group make it distinct from simpler methyl esters, suggesting unique electronic and steric effects in reactions such as nucleophilic substitutions or reductions.

Properties

CAS No.

85060-83-9

Molecular Formula

C11H19BrO3

Molecular Weight

279.17 g/mol

IUPAC Name

methyl 8-bromo-9-oxodecanoate

InChI

InChI=1S/C11H19BrO3/c1-9(13)10(12)7-5-3-4-6-8-11(14)15-2/h10H,3-8H2,1-2H3

InChI Key

QYVGRDGIQSWYGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCCCCCC(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-bromo-9-oxodecanoate can be synthesized through several methods. One common approach involves the bromination of methyl 9-oxodecanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.

Another method involves the esterification of 8-bromo-9-oxodecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. This process results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-9-oxodecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: The major product is methyl 8-bromo-9-hydroxydecanoate.

    Oxidation: Products include methyl 8-bromo-9-oxodecanoic acid and other oxidized forms.

Scientific Research Applications

Methyl 8-bromo-9-oxodecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 8-bromo-9-oxodecanoate involves its interaction with various molecular targets. The bromine atom and ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The ketone group can undergo reduction or oxidation, altering the compound’s properties and reactivity.

Comparison with Similar Compounds

Methyl 9-Oxodecanoate (C₁₁H₂₀O₃)

  • Structure : Lacks the bromine atom at position 8 but retains the ketone at position 8.
  • Molecular Formula : C₁₁H₂₀O₃ (vs. C₁₁H₁₉BrO₃ for the brominated analog).
  • Bioactivity: Methyl 9-oxodecanoate has been studied for its role in lipid metabolism and as a precursor in synthetic pathways .

Ethyl 9-Methyl-8-Oxodecanoate (C₁₃H₂₄O₃)

  • Structure : Features an ethyl ester group (vs. methyl) and a methyl substituent at position 9, with a ketone at position 8.
  • Molecular Weight: 228.33 g/mol (vs. ~263.13 g/mol for Methyl 8-bromo-9-oxodecanoate) .

Sandaracopimaric Acid Methyl Ester (C₂₁H₃₂O₂)

  • Structure: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin, with a complex bicyclic framework .
  • Key Difference: Unlike the linear chain of this compound, this compound’s rigidity and cyclic structure limit conformational flexibility, impacting its solubility and biological interactions.

12-Oxo-Labda-8(17),13E-Dien-19-Oic Acid Methyl Ester (C₂₁H₃₂O₃)

  • Structure : Contains a labdane diterpene skeleton with conjugated double bonds and a ketone group .
  • Reactivity: The α,β-unsaturated ketone moiety enables Michael addition reactions, a feature absent in this compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Application
This compound C₁₁H₁₉BrO₃ ~263.13 Bromine (C8), Ketone (C9) Synthetic intermediates
Methyl 9-oxodecanoate C₁₁H₂₀O₃ 200.27 Ketone (C9) Metabolic studies
Ethyl 9-methyl-8-oxodecanoate C₁₃H₂₄O₃ 228.33 Ethyl ester, Methyl (C9), Ketone (C8) Synthetic chemistry
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Bicyclic diterpene, Methyl ester Natural resin

Research Findings and Implications

  • Reactivity: The bromine in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs .
  • Solubility: Linear methyl esters (e.g., Methyl 9-oxodecanoate) exhibit higher aqueous solubility than brominated or cyclic analogs due to reduced steric and electronic effects .
  • Biological Activity: Diterpenoid esters (e.g., sandaracopimaric acid derivatives) show antimicrobial properties, whereas this compound’s bioactivity remains underexplored .

Notes and Limitations

  • Data Gaps: Direct studies on this compound are scarce; most inferences derive from structural analogs .

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